1-(Bicyclo[2.2.1]hept-2-yl)-4-(furan-2-ylmethyl)piperazine
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Overview
Description
1-{Bicyclo[2.2.1]heptan-2-yl}-4-(furan-2-ylmethyl)piperazine is a complex organic compound that features a bicyclic structure combined with a piperazine ring and a furan moiety. This unique combination of structural elements makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{bicyclo[2.2.1]heptan-2-yl}-4-(furan-2-ylmethyl)piperazine typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the bicyclo[2.2.1]heptane moiety through a Diels-Alder reaction. The furan-2-ylmethyl group can be introduced via a Friedel-Crafts alkylation reaction. Finally, the piperazine ring is incorporated through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and solvent selection to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
1-{Bicyclo[2.2.1]heptan-2-yl}-4-(furan-2-ylmethyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bicyclo[2.2.1]heptane moiety can be reduced to form different derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alkoxides can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the bicyclo[2.2.1]heptane moiety can produce various reduced derivatives .
Scientific Research Applications
1-{Bicyclo[2.2.1]heptan-2-yl}-4-(furan-2-ylmethyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-{bicyclo[2.2.1]heptan-2-yl}-4-(furan-2-ylmethyl)piperazine involves its interaction with specific molecular targets. The bicyclic structure and piperazine ring allow it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Shares the bicyclic structure but lacks the piperazine and furan moieties.
N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl)methyl]arenesulfonamides: Contains a similar bicyclic structure but different functional groups
Uniqueness
1-{Bicyclo[2.2.1]heptan-2-yl}-4-(furan-2-ylmethyl)piperazine is unique due to its combination of a bicyclic structure, a piperazine ring, and a furan moiety. This unique combination allows it to interact with a wide range of molecular targets, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C16H24N2O |
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Molecular Weight |
260.37 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-(furan-2-ylmethyl)piperazine |
InChI |
InChI=1S/C16H24N2O/c1-2-15(19-9-1)12-17-5-7-18(8-6-17)16-11-13-3-4-14(16)10-13/h1-2,9,13-14,16H,3-8,10-12H2 |
InChI Key |
CKUWIXAZFGOTHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2N3CCN(CC3)CC4=CC=CO4 |
Origin of Product |
United States |
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